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molecular formula C8H11NO3S B064357 Ethyl 2-amino-5-methoxythiophene-3-carboxylate CAS No. 179115-14-1

Ethyl 2-amino-5-methoxythiophene-3-carboxylate

Cat. No. B064357
M. Wt: 201.25 g/mol
InChI Key: CAQNSGFXQHFAFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05521181

Procedure details

To methanol (404 μL, 10 mmol) in THF (10 mL) at 0° C. under nitrogen was added 2.5M n-BuLi (4.0 mL, 10 mmol). After stirring 20 minutes, CS2 (600 μL, 10 mmol) was added and stirring was continued for 4 hours. The reaction was then cooled to 0° C. followed by the addition of MeI (620 μL, 10 mmol) whereupon the reaction was stirred for 4 hours at 0° C. then at ambient temperature overnight. In a separate flask the anion of acetonitrile was prepared by the dropwise addition of acetonitrile (520 μL, 10 mmol) to a solution of LDA (10 mmol) in THF at -78° C. followed by stirring for 30 minutes at that temperature. To the acetonitrile anion was added the solution of the xanthate prepared above. The reaction was stirred for 1 hour at -78° C. then 1 hour at 0° C. The reaction was then cooled to -78° C., treated with ethyl bromoacetate (1.1 mL, 10 mmol), warmed to reflux, treated with 1.0M lithium bistrimethylsilylamide (1 mL) and heated at reflux for 1.5 hours. After cooling the reaction, it was partitioned between saturated NaHCO3 solution and methylene chloride. The organic layer was then dried with sodium sulfate, filtered, concentrated in vacuo and flash chromatographed eluting with 4:1 hexane-ethyl acetate to give 343 mg (17% yield) of the title compound.
[Compound]
Name
xanthate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
520 μL
Type
solvent
Reaction Step Two
Quantity
404 μL
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
600 μL
Type
reactant
Reaction Step Four
Name
Quantity
620 μL
Type
reactant
Reaction Step Five
Quantity
1.1 mL
Type
reactant
Reaction Step Six
Quantity
1 mL
Type
reactant
Reaction Step Seven
Yield
17%

Identifiers

REACTION_CXSMILES
CO.[Li]CCCC.[C:8](=[S:10])=S.CI.[Li+].CC([N-:17]C(C)C)C.Br[CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24].C[Si]([N-][Si](C)(C)C)(C)C.[Li+].C1[CH2:42][O:41][CH2:40][CH2:39]1>C(#N)C>[NH2:17][C:8]1[S:10][C:40]([O:41][CH3:42])=[CH:39][C:22]=1[C:23]([O:25][CH2:26][CH3:27])=[O:24] |f:4.5,7.8|

Inputs

Step One
Name
xanthate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Name
Quantity
520 μL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
404 μL
Type
reactant
Smiles
CO
Name
Quantity
4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Four
Name
Quantity
600 μL
Type
reactant
Smiles
C(=S)=S
Step Five
Name
Quantity
620 μL
Type
reactant
Smiles
CI
Step Six
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrCC(=O)OCC
Step Seven
Name
Quantity
1 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 4 hours
Duration
4 h
STIRRING
Type
STIRRING
Details
was stirred for 4 hours at 0° C.
Duration
4 h
CUSTOM
Type
CUSTOM
Details
at ambient temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
by stirring for 30 minutes at that temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
prepared above
STIRRING
Type
STIRRING
Details
The reaction was stirred for 1 hour at -78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to -78° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction, it
CUSTOM
Type
CUSTOM
Details
was partitioned between saturated NaHCO3 solution and methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo and flash
CUSTOM
Type
CUSTOM
Details
chromatographed
WASH
Type
WASH
Details
eluting with 4:1 hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC1=C(C=C(S1)OC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 343 mg
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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